![molecular formula C21H25ClN4O2 B2808097 tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate CAS No. 1092444-33-1](/img/structure/B2808097.png)
tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate
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Overview
Description
“tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate” is a chemical compound with the molecular formula C21H25ClN4O2 . It has a molecular weight of 400.90 .
Physical and Chemical Properties Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .
Scientific Research Applications
Anticancer Properties
The compound’s pyrazolo[1,5-a]pyrimidine core suggests potential antitumor activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Early studies indicate that it may inhibit cell proliferation and induce apoptosis, making it a promising candidate for further investigation in cancer therapy .
Kinase Inhibitors
Given its structural resemblance to kinase inhibitors, tert-butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate has been explored as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate cellular processes. Researchers are investigating its selectivity and efficacy against specific kinases involved in diseases like inflammation, neurodegeneration, and cancer .
Anti-Inflammatory Activity
Inflammation contributes to various diseases, including autoimmune disorders and chronic conditions. Some studies suggest that this compound may exhibit anti-inflammatory effects by targeting specific pathways. Researchers are evaluating its potential as a novel anti-inflammatory agent .
Neuroprotective Effects
The pyrazolo[1,5-a]pyrimidine scaffold has attracted attention in neurology. tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate could potentially act as a neuroprotective agent by modulating neuronal pathways, reducing oxidative stress, or enhancing synaptic plasticity. Investigations are ongoing to validate its neuroprotective properties .
Antiviral Applications
Viruses remain a global health concern, and novel antiviral agents are in demand. Preliminary studies suggest that this compound may inhibit viral replication by targeting specific viral enzymes or proteins. Researchers are exploring its potential against various viruses, including RNA and DNA viruses .
Metabolic Disorders
The compound’s unique structure may have implications for metabolic disorders such as diabetes and obesity. Researchers are investigating its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. Early findings hint at its potential as a metabolic modulator .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-benzyl-N-(5-chloro-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-14(2)16-12-23-26-18(11-17(22)24-19(16)26)25(20(27)28-21(3,4)5)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVEIFZXCXRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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